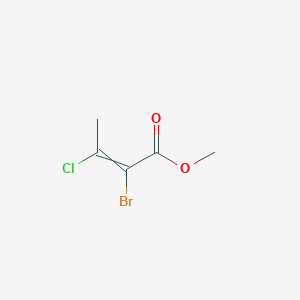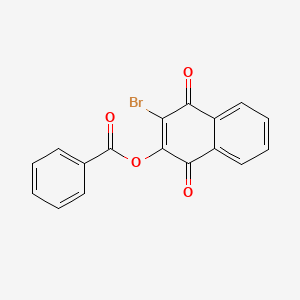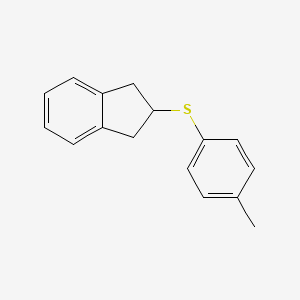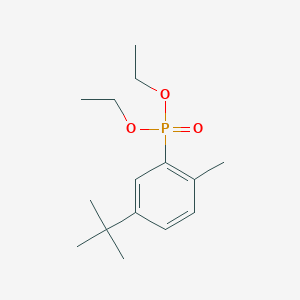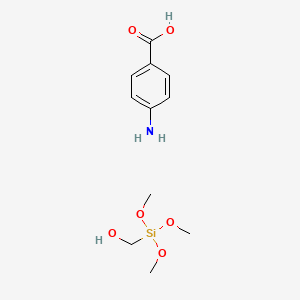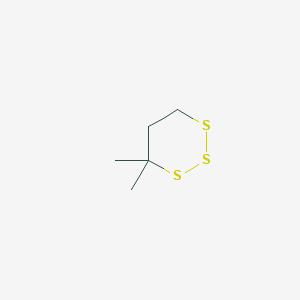
4,4-Dimethyl-1,2,3-trithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,2,3-trithiane is an organosulfur compound characterized by a three-membered ring containing two sulfur atoms and one carbon atom, with two methyl groups attached to the carbon atom
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-1,2,3-trithiane can be achieved through several routes. One common method involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired trithiane compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
4,4-Dimethyl-1,2,3-trithiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the trithiane ring to thiols or other sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,3-trithiane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Studies have investigated its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,2,3-trithiane involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,2,3-trithiane can be compared to other trithiane derivatives and sulfur-containing compounds:
1,2,3-Trithiane: Lacks the methyl groups, resulting in different reactivity and applications.
4,5-Dimethyl-1,2,3-trithiane: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Thiocyclam: A related compound used as an insecticide, highlighting the diverse applications of trithiane derivatives .
Propriétés
Numéro CAS |
92585-09-6 |
|---|---|
Formule moléculaire |
C5H10S3 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
4,4-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-4-6-8-7-5/h3-4H2,1-2H3 |
Clé InChI |
VMAUPTLMACEQTI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSSS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



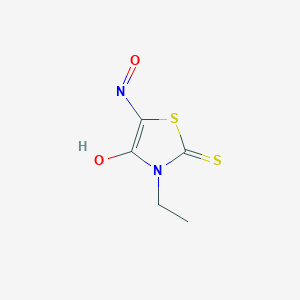
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

